3-Phenyl-9-chloro-2,3,4,4a,5,6-hexahydro-1h-spiro[benzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione
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Overview
Description
9’-CHLORO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of 9’-CHLORO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
9’-CHLORO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other spirocyclic and quinoline derivatives. Compared to these, 9’-CHLORO-3’-PHENYL-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[CYCLOHEXANE-1,5’-PYRIDO[1,2-A]QUINOLINE]-2,6-DIONE is unique due to its specific structural features and the presence of both chloro and phenyl groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H24ClNO2 |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
9-chloro-3-phenylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C24H24ClNO2/c25-19-10-9-18-15-24(22(27)7-4-8-23(24)28)21-13-17(16-5-2-1-3-6-16)11-12-26(21)20(18)14-19/h1-3,5-6,9-10,14,17,21H,4,7-8,11-13,15H2 |
InChI Key |
RCHDAULJZFKSGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
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